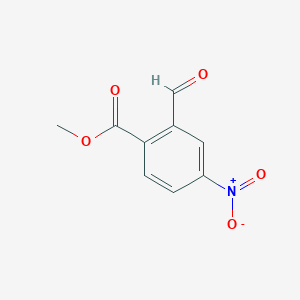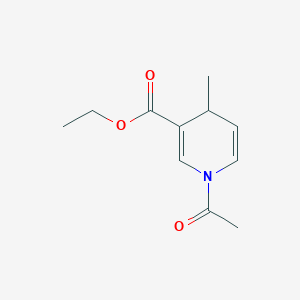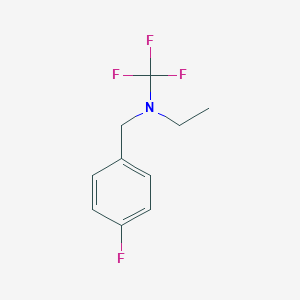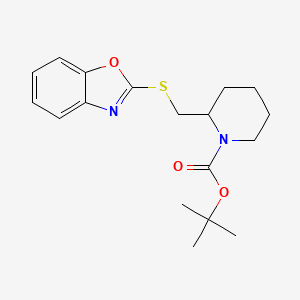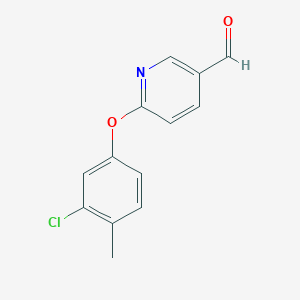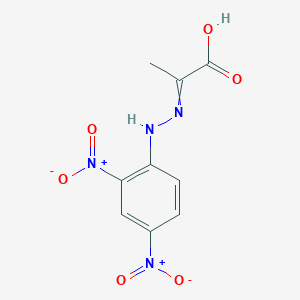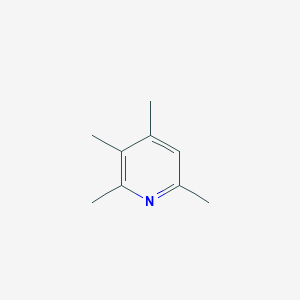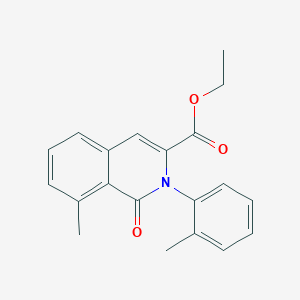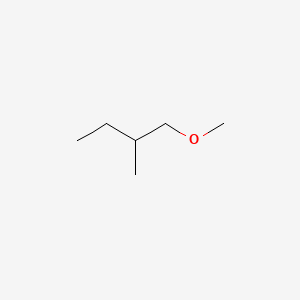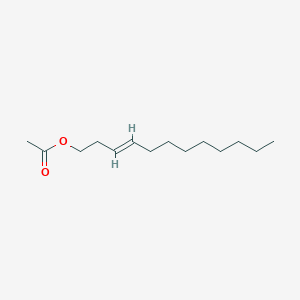
(E)-3-Dodecenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Dodecenyl acetate is an organic compound with the molecular formula C14H26O2. It is an ester formed from dodecenyl alcohol and acetic acid. This compound is known for its use in various applications, particularly in the field of pheromones, where it serves as a component in the pheromone blends of certain insect species.
準備方法
Synthetic Routes and Reaction Conditions
(E)-3-Dodecenyl acetate can be synthesized through the esterification of (E)-3-dodecen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microchannel reactors and supported catalysts can improve the reaction mass transfer effect, thereby increasing the reaction rate and yield. Additionally, the recovery and recycling of catalysts and solvents are crucial to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(E)-3-Dodecenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (E)-3-Dodecen-1-ol and acetic acid.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: (E)-3-Dodecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(E)-3-Dodecenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studies of esterification and hydrolysis reactions.
Biology: Serves as a pheromone component in the study of insect behavior and communication.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Employed in the formulation of pheromone traps for pest control in agriculture.
作用機序
The mechanism of action of (E)-3-Dodecenyl acetate primarily involves its role as a pheromone. In insects, it binds to specific olfactory receptors, triggering a behavioral response such as attraction or aggregation. The molecular targets are typically olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to changes in insect behavior.
類似化合物との比較
Similar Compounds
(Z)-3-Dodecenyl acetate: An isomer with a different configuration around the double bond.
(E)-2-Dodecenyl acetate: An isomer with the double bond at a different position.
Dodecyl acetate: A saturated ester without the double bond.
Uniqueness
(E)-3-Dodecenyl acetate is unique due to its specific configuration and position of the double bond, which imparts distinct chemical and biological properties. Its role as a pheromone component is highly specific to certain insect species, making it valuable in ecological and behavioral studies.
特性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC名 |
[(E)-dodec-3-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3/b11-10+ |
InChIキー |
NLVAHXQJCLXFGL-ZHACJKMWSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCOC(=O)C |
正規SMILES |
CCCCCCCCC=CCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


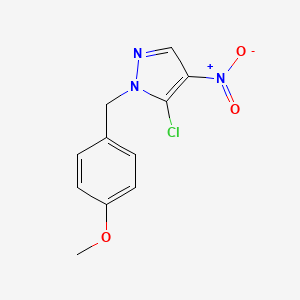
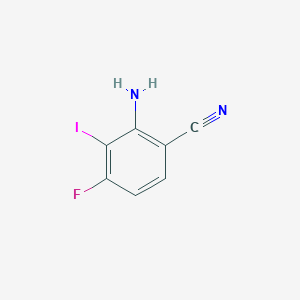
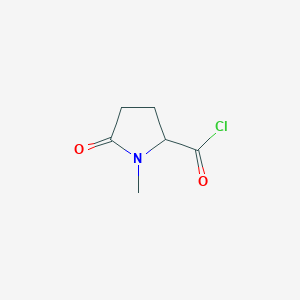
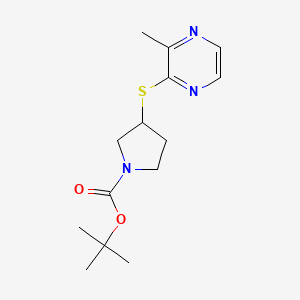
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
